Mass Spectrometric Differentiation from N-Oxide and Lactam
Chloromethyl olanzapinium (as the chloride salt) exhibits a molecular ion at m/z 361 [M]⁺ for the cation, corresponding to the loss of the chloride counterion. This m/z value is distinct from other common olanzapine impurities, enabling unambiguous identification in LC-MS analyses [1]. In a comprehensive impurity profiling study, six impurity peaks were identified with m/z values of 230, 341, 511, 326, 361, and 329, respectively. The m/z 361 peak was assigned to the chloromethylated impurity (impurity 8), while m/z 329 corresponded to the N-oxide derivative (impurity 9) [1]. This 32 Da mass difference (C₃₇Cl isotopic pattern) provides definitive mass spectrometric discrimination. Additionally, the permanent positive charge on the quaternary nitrogen enhances electrospray ionization efficiency compared to neutral impurities such as olanzapine lactam (Impurity B), potentially improving detection sensitivity in LC-ESI-MS applications .
| Evidence Dimension | Molecular ion m/z for cation |
|---|---|
| Target Compound Data | m/z 361 |
| Comparator Or Baseline | Olanzapine N-oxide (Impurity D) = m/z 329; Olanzapine lactam (Impurity B) = neutral, different ionization behavior |
| Quantified Difference | Δm/z = +32 (chloromethyl vs. N-oxide); distinct isotopic pattern from chlorine |
| Conditions | LCMS analysis of olanzapine process impurity profiles |
Why This Matters
The distinct m/z 361 value and chlorine isotopic signature enable unambiguous mass spectrometric identification of Chloromethyl olanzapinium, preventing misidentification with other olanzapine impurities during method development and batch release testing.
- [1] Thatipalli P, Kumar R, Bulusu C, Chakka R, Padi PR, Yerra A, Bollikonda S. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC. 2008;11:195-201. HPLC analysis showed six impurity peaks; LCMS peaks at m/z 230, 341, 511, 326, 361, 329. Impurity 8 (m/z 361) identified as chloromethyl derivative. View Source
